

E5090 (CAS Number: 131420-91-2): An In-depth Technical Guide

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Compound of Interest

Compound Name: E5090

Cat. No.: B1671020

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Abstract

E5090, with the CAS number 131420-91-2, is a novel, orally active small molecule that has been investigated for its anti-inflammatory properties. It functions as a prodrug, being converted in vivo to its pharmacologically active deacetylated metabolite, DA-**E5090**. The primary mechanism of action of DA-**E5090** is the inhibition of interleukin-1 (IL-1) generation, a key mediator in inflammatory processes. Research has demonstrated its efficacy in animal models of arthritis. This technical guide provides a comprehensive overview of the available research on **E5090**, including its mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Chemical and Physical Properties

While detailed physicochemical properties for **E5090** are not extensively reported in the available literature, it is classified as an acrylate and a naphthol derivative.

Property	Value
CAS Number	131420-91-2
Chemical Name	2-Propenoic acid, 3-(4-acetoxy-1-naphthyl)-, 2-(1-methylethyl)phenyl ester
Molecular Formula	C24H22O4
Molecular Weight	374.4 g/mol

Biological Activity and Mechanism of Action

E5090 is a prodrug that undergoes in vivo deacetylation to form the active metabolite DA-**E5090**. The primary therapeutic effect of **E5090** is derived from the activity of DA-**E5090**.

Inhibition of Interleukin-1 (IL-1) Generation

The core mechanism of action of DA-**E5090** is the inhibition of the generation of the pro-inflammatory cytokines IL-1 α and IL-1 β .

Quantitative Data on IL-1 Inhibition

Specific IC50 values for the inhibition of IL-1 α and IL-1 β by DA-**E5090** are not available in the reviewed literature. However, research has shown a dose-dependent inhibition of both IL-1 α and IL-1 β generation by DA-**E5090** in lipopolysaccharide (LPS)-stimulated human monocytes within a concentration range of 1-10 μ M^[1].

Target	Cell Type	Stimulus	Inhibitor	Concentration Range	Effect
IL-1 α and IL-1 β Generation	Human Monocytes	LPS	DA-E5090	1-10 μ M	Dose-dependent inhibition ^[1]

Mechanism of IL-1 Inhibition

DA-**E5090** has been shown to inhibit the transcription of IL-1 α and IL-1 β messenger RNA (mRNA) in human monocytes^[1]. This indicates that the compound acts at the level of gene

expression to suppress the production of these key inflammatory cytokines. The precise molecular target within the transcriptional machinery has not been fully elucidated in the available literature.

Preclinical Pharmacology

The anti-inflammatory effects of **E5090** have been evaluated in various animal models.

Adjuvant-Induced Arthritis in Rats

Oral administration of **E5090** has been shown to be effective in a rat model of adjuvant-induced arthritis, a common model for studying chronic inflammation.

Experimental Data in Adjuvant Arthritis Model

Detailed quantitative data from these studies, such as the effective dose (ED50) for reducing paw swelling or other inflammatory markers, are not consistently reported in the available literature. However, studies have qualitatively described the efficacy of orally administered **E5090** in this model.

Rat Air-Pouch Inflammatory Model

In a rat air-pouch model, where inflammation is induced by LPS injection, orally administered **E5090** demonstrated a dose-dependent inhibition of IL-1-like activity in the exudate[2].

Pharmacokinetics

Detailed pharmacokinetic parameters for **E5090** and its active metabolite DA-**E5090**, such as Cmax, Tmax, AUC, and bioavailability, are not available in the public domain based on the conducted literature search.

Clinical Trials

There is no publicly available information regarding any clinical trials conducted with **E5090**.

Experimental Protocols

In Vitro Inhibition of IL-1 Generation by Human Monocytes

Objective: To assess the ability of DA-**E5090** to inhibit the production of IL-1 α and IL-1 β from stimulated human monocytes.

Methodology:

- **Monocyte Isolation:** Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic culture dishes.
- **Cell Culture and Stimulation:** Purified monocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum. The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 μ g/mL to induce the production of IL-1.
- **Treatment:** DA-**E5090** is dissolved in a suitable solvent (e.g., DMSO) and added to the monocyte cultures at various concentrations (e.g., 1, 3, and 10 μ M) prior to or concurrently with LPS stimulation. A vehicle control (DMSO alone) is also included.
- **Incubation:** The treated and control cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- **Quantification of IL-1:** The cell culture supernatants are collected, and the concentrations of IL-1 α and IL-1 β are measured using specific enzyme-linked immunosorbent assays (ELISAs).
- **Data Analysis:** The percentage inhibition of IL-1 production at each concentration of DA-**E5090** is calculated relative to the vehicle-treated control.

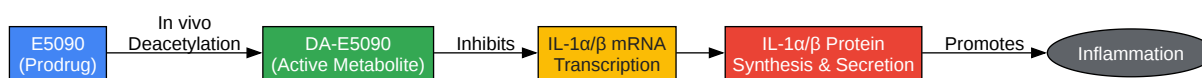
Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered **E5090** in a rat model of chronic arthritis.

Methodology:

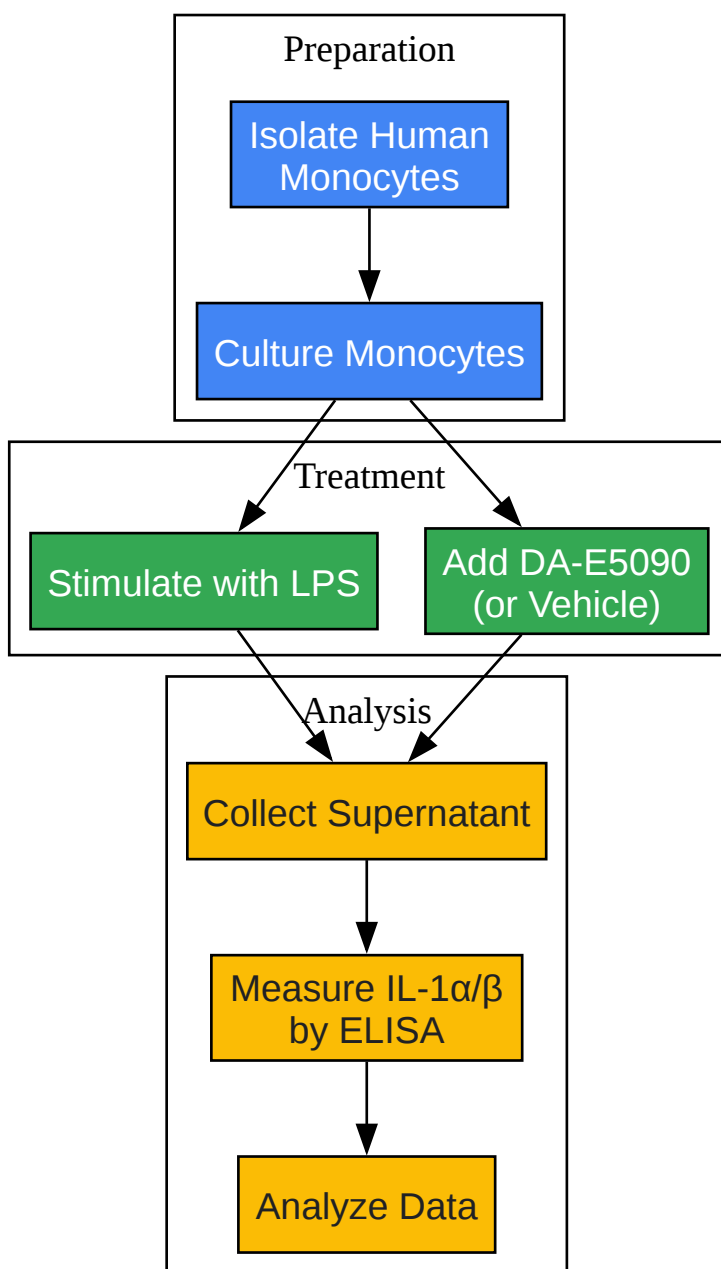
- **Animals:** Male Lewis rats are typically used for this model.
- **Induction of Arthritis:** Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing heat-killed *Mycobacterium tuberculosis*) into the base of the tail or a hind paw.
- **Treatment:** **E5090** is formulated in a suitable vehicle (e.g., carboxymethyl cellulose) and administered orally to the rats at various doses, typically starting from the day of adjuvant injection and continuing for a specified period (e.g., 21 days). A vehicle control group and a positive control group (e.g., a known anti-inflammatory drug like indomethacin) are included.
- **Assessment of Arthritis:** The severity of arthritis is assessed regularly by measuring several parameters, including:
 - **Paw Volume:** Measured using a plethysmometer.
 - **Arthritis Score:** A visual scoring system based on the redness and swelling of the joints.
 - **Body Weight:** Monitored as an indicator of general health.
 - **Histopathology:** At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
- **Data Analysis:** The data from the **E5090**-treated groups are compared to the vehicle control group to determine the effect of the compound on the development and severity of arthritis.

Visualizations



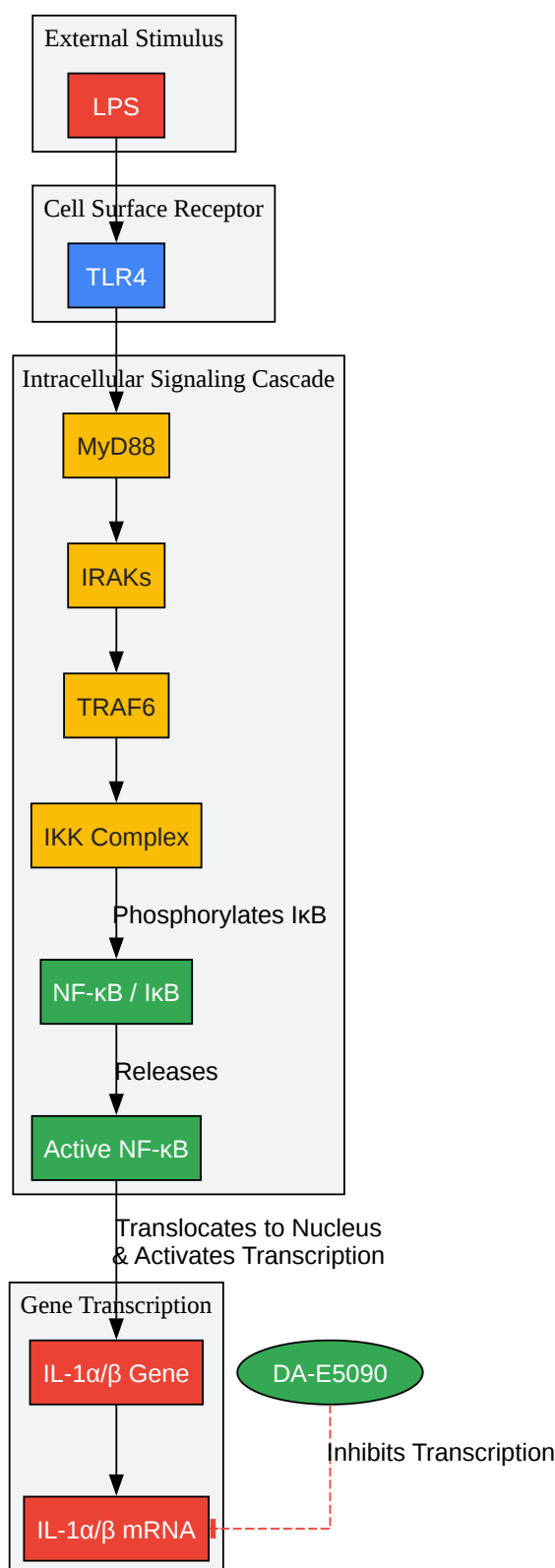
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Caption: Metabolic activation of **E5090** and its inhibitory effect on IL-1 production.



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Caption: Workflow for in vitro evaluation of DA-**E5090** on IL-1 production.



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Caption: Proposed mechanism of DA-**E5090** within the LPS-induced IL-1 signaling pathway.

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References

- 1. A novel inhibitor of IL-1 generation, E5090: in vitro inhibitory effects on the generation of IL-1 by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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